molecular formula C6H4F3N5 B155087 6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1780-78-5

6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

货号: B155087
CAS 编号: 1780-78-5
分子量: 203.12 g/mol
InChI 键: ZLNHHGMTQGGARS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry This compound features a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of fused pyrazole and pyrimidine rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-(trifluoromethyl)pyrazole with formamide or formic acid derivatives. The reaction is usually carried out under reflux conditions, often in the presence of a catalyst such as phosphoric acid or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

化学反应分析

Nucleophilic Substitution Reactions

The 4-amino group serves as a prime site for nucleophilic substitutions. Key observations include:

Amination/Alkylation

ConditionsReagentProduct StructureYieldSource
Mitsunobu reaction1-(2-hydroxyethyl)piperidineN1-piperidine ethyl derivative82%
Base-mediated alkylation1-(2-chloroethyl)piperidineN1-(2-piperidinoethyl) derivative45%

Mechanistic studies confirm preferential substitution at N1 due to steric and electronic factors imparted by the trifluoromethyl group .

Cross-Coupling Reactions

The pyrazolo[3,4-d]pyrimidine core participates in palladium-catalyzed couplings:

Buchwald-Hartwig Amination

Catalyst SystemAryl HalideProductTurnoverReference
Pd(OAc)₂/Xantphos4-bromotoluene4-(p-tolylamino) derivative68%

This reaction proceeds through oxidative addition of the aryl halide to palladium, followed by amine coordination and reductive elimination .

Condensation/Cyclization Pathways

The 4-amino group facilitates heterocycle formation:

Hydrazone Formation

ReagentConditionsCyclized ProductKey Application
Aromatic aldehydesAcOH, 90°CSpiro[indoline-3,4'-pyrazolo]Anticancer lead compounds

This three-component reaction with isatin derivatives produces spirocyclic architectures showing cytotoxicity against CaCO-2 colon cancer cells (IC₅₀ = 8.21 µM) .

Electrophilic Aromatic Substitution

The electron-withdrawing CF₃ group directs electrophiles to specific positions:

Halogenation Patterns

ElectrophilePosition ModifiedResulting Reactivity
I₂/oxidizing agentC3 of pyrazole ringEnhanced kinase inhibition

Iodination at C3 increases steric bulk, improving binding affinity for ATP-binding pockets in kinase targets.

Acid-Base Reactions

The 4-amino group exhibits pH-dependent tautomerism:

ConditionDominant TautomerBiological Implication
pH < 51H-pyrazolo[3,4-d]pyrimidineEnhanced water solubility
pH > 84H-tautomerImproved membrane permeability

This tautomeric equilibrium influences pharmacokinetic properties and target engagement .

Biological Activation Pathways

In vivo metabolic reactions include:

Enzyme SystemTransformationPharmacological Effect
CYP3A4N-dealkylationProdrug activation
GlucuronosyltransferasesO-glucuronidationRenal excretion enhancement

These biotransformations govern the compound's therapeutic index in EGFR inhibition studies (IC₅₀ = 0.016 µM against EGFR WT) .

Stability Considerations

Critical degradation pathways under stress conditions:

StressorDegradation PathwayMitigation Strategy
UV light (λ = 254 nm)C-F bond cleavageAmber glass packaging
Aqueous acid (1N HCl)Pyrimidine ring hydrolysisLyophilized formulation

Accelerated stability studies show >90% purity retention at 25°C/60% RH for 6 months when properly formulated .

This comprehensive analysis demonstrates the compound's synthetic versatility and structure-activity relationships critical for developing targeted therapeutics. The trifluoromethyl group significantly modulates both chemical reactivity and biological interactions through combined electronic and steric effects.

科学研究应用

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. It has been studied as a receptor tyrosine kinase (RET) inhibitor , which is significant in treating various cancers, including non-small cell lung cancer (NSCLC). In particular, its derivatives have shown promising results against RET-positive tumors, demonstrating selective antiproliferative effects with low IC50 values .

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting tumor growth in xenograft models. For example, a derivative of this compound exhibited selective activity against RET-positive cancer cells while sparing RET-negative cells, indicating its potential for targeted cancer therapy .

Compound Target Cancer Type IC50 Value (nM) Selectivity
9xNSCLC4RET-positive

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the structure of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for enhanced potency and selectivity. These studies focus on modifying functional groups to improve binding affinity to the RET kinase domain and reduce off-target effects .

Case Study 1: Inhibition of RET Kinase

A study published in Nature explored a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The researchers demonstrated that these compounds could effectively inhibit RET signaling pathways in vitro and in vivo, leading to significant tumor regression in mouse models of RET-driven cancers .

Case Study 2: Selectivity Profile

Another study focused on the selectivity profile of this compound against various cancer cell lines. The results indicated that while the compound effectively inhibited RET-positive cells, it had minimal effects on RET-negative lines, suggesting a favorable therapeutic window for clinical development .

作用机制

The mechanism of action of 6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

相似化合物的比较

Similar Compounds

  • 6-(Trifluoromethyl)pyrimidin-4-amine
  • Thieno[3,2-d]pyrimidine derivatives
  • Pyrimido[4,5-d]pyrimidine analogs

Uniqueness

6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique bicyclic structure and the presence of both a trifluoromethyl group and an amino group. These features contribute to its distinct chemical properties and broad range of applications. Compared to similar compounds, it often exhibits higher stability and enhanced biological activity .

生物活性

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H3F3N4
  • Molecular Weight : 204.11 g/mol
  • CAS Number : 1780-79-6

The compound features a pyrazolo-pyrimidine core with a trifluoromethyl group at the C6 position, which is known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound analogs. For instance, the compound RB-07-16, a C6-substituted pyrazolopyrimidine, demonstrated significant antitumor efficacy in xenograft mouse models for multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC). It effectively reduced tumor growth without causing substantial liver damage or increasing liver enzymes, indicating a favorable safety profile .

The mechanism by which these compounds exert their anticancer effects involves selective inhibition of geranylgeranyl pyrophosphate synthase (GGPPS), an enzyme critical for post-translational modification of proteins involved in cell signaling pathways that drive cancer progression. Inhibition of GGPPS leads to apoptosis in cancer cells by disrupting the prenylation of oncogenic proteins such as K-RAS .

Table 1: Summary of Biological Activities and Mechanisms

Activity Description References
AntitumorInhibits tumor growth in MM and PDAC models
Enzyme InhibitionSelective inhibition of GGPPS leading to apoptosis
Metabolic StabilityStable in cross-species liver microsomes; does not inhibit key CYP450 enzymes
Antimicrobial ActivityExhibits activity against various bacterial strains

Case Studies

  • Xenograft Models : In studies involving xenograft models for MM and PDAC, treatment with RB-07-16 resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated, with no significant hepatotoxicity observed .
  • In Vitro Studies : Various derivatives of the compound were tested against different cancer cell lines, showing varying degrees of cytotoxicity. The presence of the trifluoromethyl group was found to enhance the potency against certain cancer types .

Pharmacological Profile

The pharmacological profile of this compound indicates its potential as a therapeutic agent. Key aspects include:

  • Absorption and Distribution : The compound exhibits good systemic circulation in animal models.
  • Toxicity : Preliminary studies suggest low toxicity levels, making it a candidate for further development.

属性

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)5-12-3(10)2-1-11-14-4(2)13-5/h1H,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNHHGMTQGGARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=NC(=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287948
Record name 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-78-5
Record name NSC53587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。